4-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide
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Overview
Description
4-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4th position of the benzamide ring and another chloro group at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-hydroxybenzoic acid and 5-chloro-2-aminopyridine.
Activation: The carboxylic acid group of 4-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated acid is then reacted with 5-chloro-2-aminopyridine to form the desired benzamide compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Conducting rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Binding: The chloro and hydroxyl groups facilitate binding to target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(5-chloropyridin-2-yl)butanamide
- 2-Chloro-N-(5-chloropyridin-2-yl)benzamide
- 4-Chloro-N-(5-chloropyridin-2-yl)thiobenzamide
Uniqueness
4-Chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide is unique due to the presence of both chloro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
783371-03-9 |
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Molecular Formula |
C12H8Cl2N2O2 |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
4-chloro-N-(5-chloropyridin-2-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-7-1-3-9(10(17)5-7)12(18)16-11-4-2-8(14)6-15-11/h1-6,17H,(H,15,16,18) |
InChI Key |
ZIGHCRYATJFINQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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